rac-3-Aminoisobutyric Acid-d3 Hydrochloride

Description

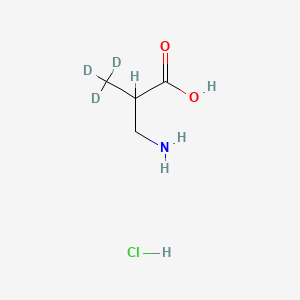

Chemical Name: rac-3-Aminoisobutyric Acid-d3 Hydrochloride CAS Number: 1346602-62-7 Molecular Formula: C₄H₇D₃ClNO₂ Molecular Weight: 143.61 g/mol (calculated from formula)

This compound is a deuterated isotopologue of rac-3-Aminoisobutyric Acid Hydrochloride (CAS 28267-25-6), where three hydrogen atoms are replaced with deuterium (D). This modification enhances its utility as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly for quantifying metabolic intermediates or tracking drug metabolism pathways .

Properties

IUPAC Name |

2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Aminoisobutyric Acid-d3 Hydrochloride involves the incorporation of deuterium atoms into the 3-aminoisobutyric acid molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:

Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.

Amination: The deuterated intermediates undergo amination to introduce the amino group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium sources.

Catalytic Amination: Catalysts are used to facilitate the amination process efficiently.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: rac-3-Aminoisobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form deuterated amines.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Deuterated oxo derivatives.

Reduction Products: Deuterated amines.

Substitution Products: Deuterated alkyl or acyl derivatives.

Scientific Research Applications

rac-3-Aminoisobutyric Acid-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to investigate reaction mechanisms and metabolic pathways.

Biology: Employed in studies of amino acid metabolism and protein synthesis.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of rac-3-Aminoisobutyric Acid-d3 Hydrochloride involves its incorporation into biological systems where it can be traced using analytical techniques. The deuterium atoms provide a distinct signal in NMR and MS, allowing researchers to monitor the compound’s behavior in real-time. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes that interact with the labeled compound.

Comparison with Similar Compounds

rac-3-Aminoisobutyric Acid Hydrochloride (Non-Deuterated)

CAS Number: 28267-25-6 Molecular Formula: C₄H₁₀ClNO₂ Molecular Weight: 139.58 g/mol

Key Differences :

rac-2-Aminobutyric Acid-d3 Hydrochloride

CAS Number: Not explicitly listed in evidence (see Product Code TRC-A602937) Molecular Formula: C₄H₆D₃NO₂·HCl Molecular Weight: 142.6 g/mol

Key Differences :

- Structural Isomerism: The amino group is at the 2-position (vs. 3-position in the target compound).

- Functional Implications : Positional isomerism may alter biological activity, solubility, or chromatographic retention times. This compound is also used as an internal standard but targets different metabolic pathways .

rac-3-Aminobutyric Acid (Non-Hydrochloride Form)

CAS Number: 541-48-0 Molecular Formula: C₄H₉NO₂ Molecular Weight: 119.12 g/mol

Key Differences :

- Salt Form : Lacks the hydrochloride counterion, reducing solubility in polar solvents.

- Applications: Primarily used in studies of γ-aminobutyric acid (GABA) analogs, whereas the hydrochloride form improves stability for pharmaceutical applications .

rac Benzodioxole-5-butanamine-d3 Hydrochloride

CAS Number: 60421-20-7 Molecular Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 237.71 g/mol

Key Differences :

- Applications: Likely used in neuropharmacology research, contrasting with the simpler amino acid derivatives used in metabolic studies .

Comparison Table of Key Parameters

Biological Activity

Rac-3-Aminoisobutyric Acid-d3 Hydrochloride (also referred to as rac-BAIBA-d3) is a deuterated form of β-aminoisobutyric acid (BAIBA), a compound that has garnered attention due to its biological activity in various metabolic processes. This article delves into the biological activity of rac-BAIBA-d3, highlighting its mechanisms, effects on health, and potential therapeutic applications.

Overview of Rac-BAIBA-d3

Rac-BAIBA-d3 is synthesized as a stable isotope-labeled compound, which is crucial for metabolic studies and research involving amino acid metabolism. Its chemical structure allows it to be used in tracing studies that elucidate metabolic pathways involving amino acids, particularly in muscle tissue where it is produced during exercise.

Rac-BAIBA-d3 exhibits several biological activities primarily through its role as a signaling metabolite. The following mechanisms have been identified:

- Regulation of Metabolism : Rac-BAIBA-d3 has been shown to influence lipid and glucose metabolism. It activates AMP-activated protein kinase (AMPK) pathways, which are critical for energy homeostasis and metabolic regulation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to suppress inflammation, potentially through modulation of inflammatory cytokines and pathways .

- Bone Health : Studies indicate that BAIBA can promote osteocyte viability and reduce bone loss, suggesting a protective role against osteoporosis-related conditions .

Research Findings

Recent studies have provided insights into the biological effects of rac-BAIBA-d3. Some key findings include:

- Exercise Mimetic Effects : BAIBA levels increase significantly during physical activity, suggesting its role as an exercise mimic. This has implications for individuals unable to engage in regular exercise due to health constraints .

- Cell Proliferation : In vitro studies have shown that BAIBA can stimulate β-cell proliferation in pancreatic islets, indicating potential applications in diabetes management .

- Oxidative Stress Response : BAIBA has been linked to the reduction of oxidative stress in skeletal muscle, which may contribute to its protective effects against muscle degeneration .

Case Studies

Several case studies highlight the application of rac-BAIBA-d3 in clinical and experimental settings:

- Clinical Trials : Research involving BAIBA as a biomarker for metabolic diseases has shown promising results. For instance, elevated levels of BAIBA correlate with improved metabolic profiles in obese individuals .

- Animal Models : In rodent models, administration of rac-BAIBA-d3 resulted in improved insulin sensitivity and lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders .

Data Tables

The following table summarizes key research findings related to the biological activity of rac-BAIBA-d3:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.